n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 43121-73-9
VCID: VC18762655
InChI: InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23)
SMILES:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide

CAS No.: 43121-73-9

Cat. No.: VC18762655

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide - 43121-73-9

Specification

CAS No. 43121-73-9
Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide
Standard InChI InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23)
Standard InChI Key XRKXAHWEEXQASA-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3

Introduction

Chemical Structure and Physicochemical Properties

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide (molecular formula: C18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}, molecular weight: 315.4 g/mol) features a benzamide backbone substituted at the 2-position with a cyclopentylcarbamoyl amino group (Figure 1). The IUPAC name, N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide, reflects its dual cyclopentyl motifs, which confer hydrophobic character and influence its binding interactions with biological targets.

Table 1: Key Chemical Data

PropertyValue
CAS No.43121-73-9
Molecular FormulaC18H25N3O2\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight315.4 g/mol
IUPAC NameN-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide
SMILESC1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3

The compound’s hydrophobicity, evidenced by an XLogP3 value of ~3.2 (predicted), suggests favorable membrane permeability, a critical attribute for orally bioavailable drugs . Its crystalline structure, stabilized by intramolecular hydrogen bonds between the amide and carbamoyl groups, has been confirmed via X-ray diffraction studies of analogous benzamides .

Synthesis and Reaction Mechanisms

Classical Synthesis Route

The classical synthesis involves nucleophilic attack on isatoic anhydride by cyclopentylamine, followed by ring opening and elimination of carbon dioxide (Figure 2). This method yields approximately 65–70% product purity, with recrystallization from ethanol improving purity to >95%. Key steps include:

  • Aminolysis: Cyclopentylamine reacts with isatoic anhydride at 80°C in tetrahydrofuran (THF), forming an intermediate amide.

  • Carbamoylation: The intermediate is treated with cyclopentyl isocyanate in the presence of triethylamine, yielding the final product.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) but often results in lower yields (~50%) due to side reactions such as over-carbamoylation. This method is advantageous for high-throughput screening but requires optimization for scale-up.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time
Classical65–70>956–8 hours
Microwave-Assisted~5085–9015 minutes

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals peaks at δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), and 3.50–1.40 (m, 18H, cyclopentyl) .

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (amide I) and 1540 cm1^{-1} (amide II) confirm the carbamoyl and benzamide groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 316.2 [M+H]+^+, consistent with the molecular formula.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves a retention time of 12.3 minutes and >98% purity.

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins, a trait shared with other aminobenzamides .

Chemical Modifications and Structure-Activity Relationships (SAR)

  • N-Alkylation: Substituting the cyclopentyl group with bulkier tert-butyl moieties enhances anticancer potency (IC50_{50}: 18 µM) but reduces solubility .

  • Carbamoyl Replacement: Replacing the carbamoyl with a sulfonamide group abolishes antimicrobial activity, underscoring its critical role in target binding.

Pharmacokinetic and Toxicity Profiles

While formal ADMET studies are pending, in silico predictions using SwissADME suggest:

  • Absorption: High gastrointestinal absorption (95%).

  • Metabolism: Hepatic clearance via CYP3A4-mediated oxidation.

  • Toxicity: Low Ames test mutagenicity risk (predicted).

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